molecular formula C15H16N2O5 B11025827 Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate

Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate

Cat. No.: B11025827
M. Wt: 304.30 g/mol
InChI Key: NWGWMMMQSPCLSS-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a propanoyl group substituted with a 3-methoxy-1,2-oxazole heterocycle. The structure comprises three key components:

  • Benzoate ester: A methyl ester at the para position of the benzene ring.
  • Amide linker: Connects the benzoate to a propanoyl chain.
  • 1,2-Oxazole moiety: A five-membered heterocyclic ring with oxygen and nitrogen at positions 1 and 2, respectively, and a methoxy group at position 3.

This compound is hypothesized to exhibit unique physicochemical properties due to the electron-donating methoxy group on the oxazole ring and the polar amide-ester architecture. Such structural features make it a candidate for applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

methyl 4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzoate

InChI

InChI=1S/C15H16N2O5/c1-20-14-9-12(22-17-14)7-8-13(18)16-11-5-3-10(4-6-11)15(19)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)

InChI Key

NWGWMMMQSPCLSS-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, it can bind to DNA and proteins, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is compared to structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Key Differences Reference
This compound (Target) C15H17N2O5 Benzoate ester, amide, 1,2-oxazole, methoxy Reference compound for comparisons
[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C16H24N2O5 Carboxylic acid, cyclohexyl, 1,2-oxazole Higher lipophilicity due to cyclohexyl group
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid C15H12ClN3O3S Benzoic acid, thiadiazole, chloro, methoxy Thiadiazole enhances π-π stacking; lower solubility
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C25H19BrN4O6 Triazine, formyl, bromo, methoxy Larger size (MW 575.3) and planar triazine core
Substituted-phenyl-1,2,4-oxadiazol derivatives Varies 1,2,4-Oxadiazole, substituted phenyl groups Oxadiazole offers higher metabolic stability

Key Research Findings

Heterocyclic Ring Effects :

  • The 1,2-oxazole ring in the target compound confers moderate polarity and resonance stabilization, distinct from 1,2,4-oxadiazole () or thiadiazole (). The methoxy group at position 3 donates electrons via resonance, increasing the oxazole’s electron density, which may enhance binding to electrophilic targets .
  • Thiadiazole-containing analogs (e.g., ) exhibit stronger π-π interactions due to sulfur’s polarizability but lower aqueous solubility compared to the target’s oxazole .

Functional Group Impact :

  • The benzoate ester in the target compound improves cell membrane permeability compared to carboxylic acid derivatives (e.g., ). However, esterase-mediated hydrolysis in vivo could reduce bioavailability .
  • The cyclohexyl group in ’s analog increases logP by ~1.5 units, suggesting the target compound is more hydrophilic .

Synthetic Routes: The target compound’s synthesis likely involves amide coupling between methyl 4-aminobenzoate and 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride, analogous to methods in using coupling agents like EDC/HOBt . Triazine-containing derivatives () require multi-step nucleophilic substitutions, contrasting with the target’s straightforward amide formation .

Computational Insights :

  • Theoretical studies on similar triazolone derivatives () suggest that the target’s oxazole ring may have a higher HOMO-LUMO gap than thiadiazoles, reducing reactivity but improving stability .

Biological Activity

Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological properties. The compound includes:

  • Oxazole moiety : Known for its role in various biological activities.
  • Benzoate group : Enhances the lipophilicity of the compound.
  • Propanamide linkage : Potentially involved in enzyme interactions.

The molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 288.30 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxazole ring : Utilizing appropriate reagents such as acyl chlorides and amines under controlled conditions.
  • Coupling reactions : To attach the benzoate moiety to the oxazole derivative.

The synthesis can be optimized using techniques like chromatography for purification and yield maximization.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation but are believed to involve modulation of signaling pathways that lead to physiological effects.

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary in vitro studies suggest potential antimicrobial properties against certain bacterial strains, indicating its utility in treating infections.
  • Anti-inflammatory Effects : Research has shown that it may inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.
  • Cytotoxicity : Evaluations using cancer cell lines have indicated varying degrees of cytotoxic effects, warranting further exploration for potential anticancer applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-{[3-(3-methoxyphenyl)propanoyl]amino}-4-methylthiazoleThiazole coreModerate antimicrobial activity
Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methylthiazoleSimilar structure with ethyl groupEnhanced cytotoxicity against cancer cells
N-(4-Methoxyphenyl)-2-(thiazolyl)-acetamideThiazole derivativeLimited anti-inflammatory effects

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